![molecular formula C13H11N3O B1400554 7-(Benzyloxy)-[1,2,4]triazolo[1,5-a]pyridine CAS No. 1033810-72-8](/img/structure/B1400554.png)
7-(Benzyloxy)-[1,2,4]triazolo[1,5-a]pyridine
Descripción general
Descripción
7-(Benzyloxy)-[1,2,4]triazolo[1,5-a]pyridine is a compound that belongs to the class of triazolopyridines . Triazolopyridines are versatile compounds that have been used in various areas of drug design . They are isoelectronic with purines and have been proposed as possible surrogates of the purine ring . Depending on the choice of substituents, the triazolopyridine ring has also been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .
Synthesis Analysis
The synthesis of triazolopyridine derivatives has been reported in various studies . These compounds are often synthesized by the molecular hybridization strategy . The most active compound in one study was identified as H12, which might be a valuable hit compound for the development of anticancer agents .Molecular Structure Analysis
The 1,2,4-triazolo[1,5-a]pyrimidines are examples of aza-indolizines that have been described as aza-analogs of a delocalized 10-π electron system consisting of an electron-rich five-membered ring (6 π electrons) fused to an electron deficient six-membered ring (4 π electrons) .Chemical Reactions Analysis
The chemical reactions involving triazolopyridines are diverse and depend on the specific compound and its substituents . For example, the metal-chelating properties of the triazolopyridine ring have been exploited to generate candidate treatments for cancer and parasitic diseases .Aplicaciones Científicas De Investigación
Catalyst-Free Synthesis
The compound is used in a catalyst-free, additive-free, and eco-friendly method for synthesizing 1,2,4-triazolo[1,5-a]pyridines under microwave conditions . This tandem reaction involves the use of enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation to yield the target compound in a short reaction time .
Antibacterial Activity
Triazolo[1,5-a]pyridine derivatives have shown promising antibacterial activities. Some of these compounds have shown moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains .
Optoelectronic Devices
Triazolo[1,5-a]pyridine is employed as a novel electron acceptor to construct a deep-blue bipolar fluorescent emitter for the first time . Single crystals of this compound show a special packing mode which may provide a carrier transport channel .
Anticancer Agents
Triazolo[1,5-a]pyridine and indole skeletons are widely used to design anticancer agents . A series of triazolo[1,5-a]pyrimidine indole derivatives were designed and synthesized by the molecular hybridization strategy .
Sensors
Triazolo[1,5-a]pyridine derivatives have been used in the development of sensors . These compounds have shown potential in several research areas, from materials science to the pharmaceutical field .
Confocal Microscopy and Imaging
Triazolo[1,5-a]pyridine derivatives have been used as emitters for confocal microscopy and imaging . These compounds have shown promising innovations in different technological applications .
Direcciones Futuras
The future directions for research on 7-(Benzyloxy)-[1,2,4]triazolo[1,5-a]pyridine and related compounds could include further exploration of their potential as therapeutic agents, particularly in the context of cancer treatment . Additionally, further studies could investigate the physical and chemical properties of these compounds, as well as their safety and hazards.
Propiedades
IUPAC Name |
7-phenylmethoxy-[1,2,4]triazolo[1,5-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O/c1-2-4-11(5-3-1)9-17-12-6-7-16-13(8-12)14-10-15-16/h1-8,10H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCUJWYCESPCMBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=NC=NN3C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801241287 | |
| Record name | 7-(Phenylmethoxy)[1,2,4]triazolo[1,5-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801241287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(Benzyloxy)-[1,2,4]triazolo[1,5-a]pyridine | |
CAS RN |
1033810-72-8 | |
| Record name | 7-(Phenylmethoxy)[1,2,4]triazolo[1,5-a]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1033810-72-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-(Phenylmethoxy)[1,2,4]triazolo[1,5-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801241287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

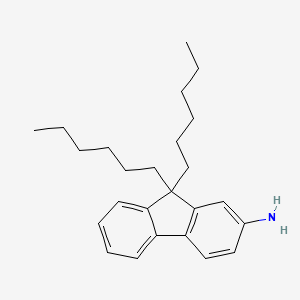
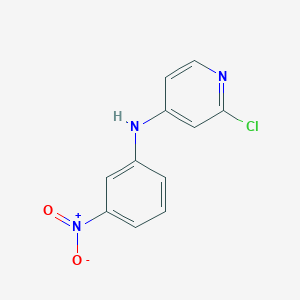
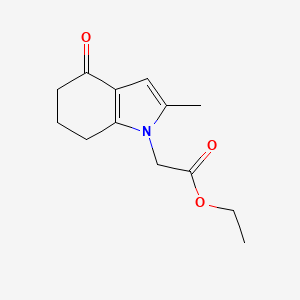


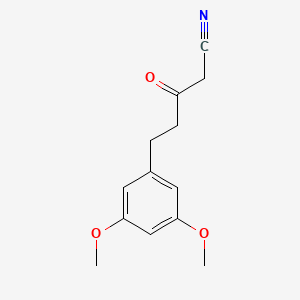

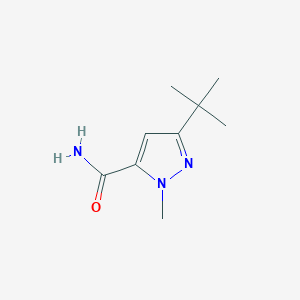
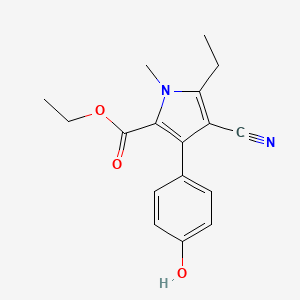

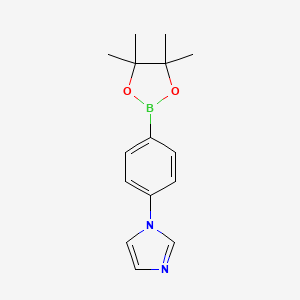

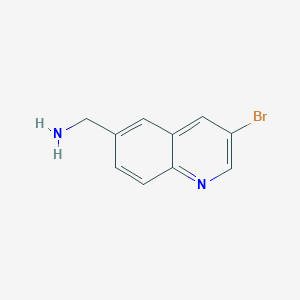
![(1,1-Dioxo-2,3-dihydro-1H-benzo[B]thiophen-6-YL)methylamine](/img/structure/B1400494.png)